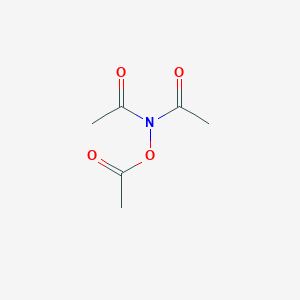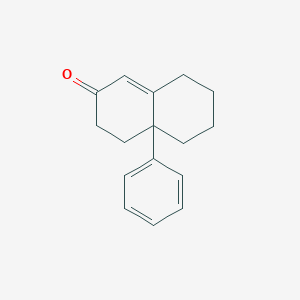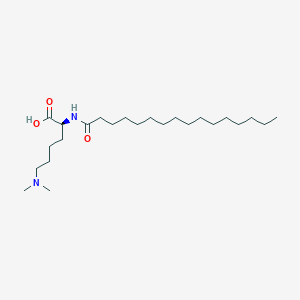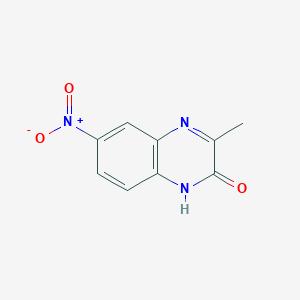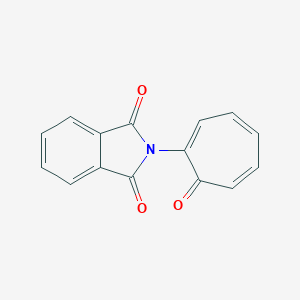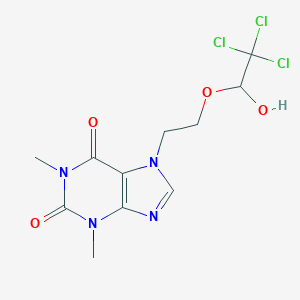
Triclofylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclofylline, also known as 7-(2-hydroxyethyl)-theophylline, is a xanthine derivative that has been studied for its potential use in treating various medical conditions. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mechanism of Action
Triclofylline acts as a non-selective adenosine receptor antagonist, which means it blocks the binding of adenosine to its receptors. Adenosine is a signaling molecule that regulates various physiological processes, including inflammation, bronchial tone, and neurotransmission. By blocking adenosine receptors, this compound can reduce inflammation, bronchial constriction, and other physiological responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can reduce airway hyperresponsiveness, bronchial constriction, and inflammation in asthma and COPD. It can also improve intestinal permeability and reduce inflammation in IBD. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Triclofylline has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It is a non-specific adenosine receptor antagonist, which means it can block all adenosine receptors, not just the ones that are relevant for a particular disease or condition. It can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for triclofylline research. One direction is to investigate its potential use in other medical conditions, such as cancer, cardiovascular disease, and autoimmune diseases. Another direction is to develop more selective adenosine receptor antagonists that can target specific adenosine receptors and minimize off-target effects. Finally, more research is needed to understand the molecular mechanisms underlying this compound's neuroprotective effects and to identify new targets for drug development.
Synthesis Methods
Triclofylline can be synthesized by reacting theophylline with ethylene oxide in the presence of a catalyst. The reaction yields this compound as the main product, along with some side products. The purity of this compound can be improved by recrystallization or chromatography.
Scientific Research Applications
Triclofylline has been studied for its potential use in treating various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
17243-70-8 |
|---|---|
Molecular Formula |
C11H13Cl3N4O4 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |
InChI Key |
VZKRRCHBLUTMPU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







